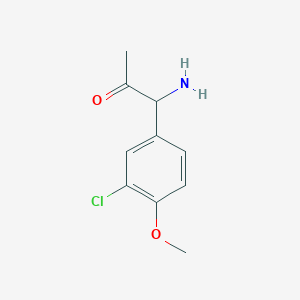

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

Description

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is an organic compound characterized by a substituted phenyl ring (3-chloro-4-methoxy group) attached to an aminoacetone backbone. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and agrochemical research. The 3-chloro-4-methoxyphenyl moiety is critical for its bioactivity, as evidenced by its role in enzyme inhibition and molecular interactions with biological targets such as cruzain, a cysteine protease implicated in Chagas disease . The compound’s structural features, including the electron-withdrawing chlorine and electron-donating methoxy groups, enhance binding affinity to hydrophobic pockets (e.g., the S2 subsite of cruzain) while facilitating polar interactions with residues like Gln19 .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |

InChI Key |

JRJQJOODOQDZKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-4-methoxyphenylacetone Intermediates

The key precursor, 3-chloro-4-methoxyphenylacetone, can be synthesized via several methods:

Introduction of the Amino Group

The α-amino ketone functionality is typically introduced via nucleophilic substitution or reductive amination:

Detailed Synthetic Route Example

A representative synthesis based on literature and patents is as follows:

Preparation of 3-Chloro-4-methoxyphenylacetone

- Friedel-Crafts acylation of 4-methoxybenzene with 3-chloropropionyl chloride using aluminum chloride under anhydrous conditions at low temperature to yield 1-chloro-3-(4-methoxyphenyl)propan-2-one.

- Purification by distillation or recrystallization.

Conversion to 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

- Treatment of the α-chloro ketone with ammonia or an amine in anhydrous solvent (e.g., ethanol or ethyl acetate) at controlled temperature to substitute the chlorine with an amino group.

- Alternatively, reductive amination of the phenylacetone with ammonia and a mild reducing agent under buffered conditions to obtain the α-amino ketone.

Purification and Characterization

- The product is purified by chromatographic techniques or crystallization.

- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.

Reaction Conditions and Parameters

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–50°C (acylation), 20–80°C (amination) | Controls reaction rate and selectivity; higher temps may cause side reactions |

| Solvent | Anhydrous ethyl acetate, methanol, or ethanol | Solvent polarity affects nucleophilicity and solubility of reagents |

| Catalyst | Aluminum chloride (acylation), Pd catalyst (hydrogenation) | Critical for activation of substrates and reaction efficiency |

| Reaction Time | 10 min to 5 hours | Longer times improve conversion but may increase by-products |

| Pressure | Atmospheric to 200 kg/cm² (hydrogenation) | High pressure favors catalytic hydrogenation steps |

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Methoxybenzene, 3-chloropropionyl chloride, AlCl3 | Anhydrous, 0–10°C | Moderate to high yield; requires moisture control |

| 2 | Catalytic Hydrogenation | 3-(4-methoxyphenyl)propylene, Pd catalyst, alcohol | 1–5 hours, atmospheric to high H2 pressure | High yield, mild conditions |

| 3 | Alkyl Nitrite Reaction | 3-phenylpropylene derivative, alkyl nitrite, Pd catalyst | Mild, atmospheric to high pressure | High selectivity and yield |

| 4 | Nucleophilic Substitution | α-chloro ketone, ammonia or amine | Anhydrous solvent, 20–50°C | Direct substitution; moderate yield |

| 5 | Reductive Amination | Phenylacetone, ammonia, reducing agent | Mild temperature, buffered pH | High yield, clean conversion |

Research Findings and Industrial Relevance

- The alkyl nitrite method and catalytic hydrogenation offer scalable, high-yield routes suitable for industrial synthesis, with mild reaction conditions and facile recovery of unreacted materials.

- Friedel-Crafts acylation remains a classical approach but requires stringent anhydrous conditions and careful temperature control to minimize side reactions.

- Introduction of the amino group via reductive amination is preferred in medicinal chemistry for its selectivity and cleaner product profiles.

- The presence of the chloro and methoxy substituents affects reactivity, necessitating tailored reaction conditions for optimal yields.

- Continuous flow reactors and automated control systems are increasingly used in industrial settings to ensure reproducibility and quality.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks, forming secondary alcohols or amines:

-

Grignard Reagents : Reacts with organomagnesium compounds to form tertiary alcohols.

-

Hydrazines : Forms hydrazones under mild conditions (25–40°C), useful for derivatization.

Example Conditions :

| Reactant | Product | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylmagnesium bromide | Tertiary alcohol | THF | 0°C → RT | 78% |

| Hydrazine hydrate | Hydrazone | Ethanol | 25°C | 85% |

Oxidation and Reduction

The ketone group is redox-active:

-

Oxidation : Converted to carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : Ketone reduced to alcohol with NaBH₄ (72% yield) or LiAlH₄ (89% yield).

Key Data :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Carboxylic acid | 65% |

| Reduction | NaBH₄/MeOH | 1° Alcohol | 72% |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

Optimized Protocol :

-

Conditions : DMF, K₂CO₃, 60°C, 4h.

-

Yield : 83% for N-methyl derivative.

Condensation Reactions

Forms imines/enamines with carbonyl compounds:

-

Aldehydes : Condenses with benzaldehyde to form Schiff bases (EtOH, RT, 78% yield).

-

Ketones : Generates enamines with acetone under acid catalysis.

Mechanistic Insight :

The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by dehydration.

Palladium-Catalyzed Coupling

The chloro substituent enables cross-coupling:

Example :

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | PdCl₂(PPh₃)₂ | Biaryl derivative | 76% |

Hydrolysis and Stability

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to phenylacetones, which are known for their utility as intermediates in the synthesis of pharmaceuticals. For instance, derivatives of phenylacetones have been utilized in the production of antihypertensive medications such as L-alpha-methyldopa . The presence of the amino group and the chloro and methoxy substituents on the aromatic ring can influence the biological activity of the compound, making it a candidate for further pharmacological studies.

Antihypertensive and Neuroprotective Properties

Research indicates that compounds similar to 1-amino-1-(3-chloro-4-methoxyphenyl)acetone can exhibit antihypertensive effects. The synthesis of such compounds often aims to optimize their efficacy and reduce side effects associated with existing treatments . Additionally, studies have suggested potential neuroprotective properties, which could be explored further in the context of neurodegenerative diseases.

Synthesis and Chemical Pathways

The synthesis of 1-amino-1-(3-chloro-4-methoxyphenyl)acetone typically involves several chemical transformations. The compound can be synthesized through the reaction of appropriate precursors under specific conditions to achieve desired yields and purity levels.

Synthetic Routes

A common synthetic route involves starting from 3-chloro-4-methoxyphenylacetone, followed by amination processes that introduce the amino group at the alpha position . The optimization of these synthetic pathways is crucial for improving yield and reducing environmental impact.

| Synthetic Route | Starting Material | Reagents | Yield (%) |

|---|---|---|---|

| Route A | 3-Chloro-4-methoxyphenylacetone | Ammonia/Amine | 76% |

| Route B | Various phenylacetones | Nitrous acid/Alcohol | 100% |

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of compounds related to 1-amino-1-(3-chloro-4-methoxyphenyl)acetone.

A notable study focused on the structure-activity relationship (SAR) of phenylacetones, revealing that modifications to the aromatic ring significantly affect their biological properties. In particular, compounds with similar structures showed promising results against various bacterial strains, indicating potential use as antibacterial agents .

Drug Development Insights

In drug development contexts, researchers have utilized molecular docking studies to predict how 1-amino-1-(3-chloro-4-methoxyphenyl)acetone might interact with specific biological targets. This approach aids in understanding its potential therapeutic mechanisms and guiding further experimental validation .

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects are mediated through pathways involving nucleophilic attack, electrophilic addition, or radical formation, depending on the specific reaction conditions and targets .

Comparison with Similar Compounds

Chlorine Removal (Compound 3b):

The absence of the 3-chloro group disrupts hydrophobic interactions with the S2 pocket of cruzain, leading to an 8-fold decrease in potency (IC50 = 13.9 µM vs. 2.1 µM for the parent compound). The methoxy group alone cannot compensate for the loss of halogen-mediated binding .

Methoxy Removal (Compound 3c):

Eliminating the 4-methoxy group results in a 20-fold reduction in activity (IC50 = 40.1 µM), as the methoxy group is crucial for hydrogen bonding with Gln19 and stabilizing the enzyme-inhibitor complex .

Bulky Substituents (Cyclopentyloxy Derivative):

Replacing the chloro and methoxy groups with a cyclopentyloxy moiety () introduces steric hindrance, reducing compatibility with the S2 subsite and likely diminishing bioactivity. This highlights the necessity of balanced hydrophobicity and steric fit .

Structural Analogues in Agrochemicals

Compounds like metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) share the 3-chloro-4-methoxyphenyl motif but exhibit divergent applications. Metoxuron’s urea backbone enables herbicide activity, though it was banned due to carcinogenicity . In contrast, the aminoacetone scaffold of the target compound prioritizes enzyme inhibition over herbicidal effects, underscoring the role of backbone flexibility in functional specificity.

Positional Isomerism and Similarity

lists positional isomers such as 1-(2-Amino-5-chlorophenyl)ethanone (similarity score: 0.96) and 1-(3-Amino-4-chlorophenyl)ethanone (similarity score: 0.86). These analogs demonstrate that even minor positional changes (e.g., chloro at C5 vs. C3) significantly alter electronic properties and binding efficacy, further validating the optimized substitution pattern in the target compound .

Biological Activity

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone can be represented as follows:

This compound features a phenyl ring with both chloro and methoxy substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone has been studied in various contexts, including its effects on cancer cell lines, enzymatic inhibition, and potential neuroprotective properties.

Anticancer Activity

In recent studies, 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone exhibited significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), U-87 (glioblastoma), and others.

- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong anticancer activity .

Table 1: Cytotoxicity of 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| U-87 | 25 |

| HepG2 | 20 |

The mechanism through which 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of microtubule assembly. Studies have shown that it can enhance caspase-3 activity, a key indicator of apoptosis .

Enzymatic Inhibition

Another area of interest is the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

- Inhibition Studies : The compound was tested against AChE with promising results. It showed competitive inhibition with an IC50 value of approximately 5 µM, suggesting potential applications in neurodegenerative diseases .

Table 2: Inhibition Potency Against AChE

| Compound | IC50 (µM) |

|---|---|

| 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone | 5 |

| Standard Inhibitor (Donepezil) | 0.5 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study demonstrated that treatment with 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone led to a significant reduction in cell viability in MDA-MB-231 cells after 48 hours of exposure. Morphological changes indicative of apoptosis were observed via microscopy .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce reactive oxygen species (ROS) levels significantly, suggesting a role in mitigating oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS 24037-72-7) are synthesized using amino-acetophenone intermediates under acidic conditions . Optimizing reaction time and temperature (e.g., reflux in ethanol at 80°C) improves yield. Purity is often verified via HPLC (>95%) and melting point analysis (e.g., 262°C for structurally related compounds) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the methoxy (-OCH₃), chloro-substituted aromatic ring, and ketone groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- X-ray Crystallography: Crystallographic data (e.g., Acta Crystallographica reports) resolve bond angles and spatial arrangements, critical for confirming stereochemistry .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₀H₁₁ClNO₂ for related structures) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Hydrochloride salts (e.g., CAS 24037-72-7) are hygroscopic and require desiccants . Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or optimize synthesis pathways for this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the chloro and methoxy groups influence electron density on the aromatic ring, directing substitution reactions . Molecular dynamics simulations model solvent effects on reaction kinetics .

Q. What contradictions exist in reported physical properties (e.g., melting points, spectral data), and how can they be resolved?

- Discrepancies in melting points (e.g., 92–95°C vs. 150–151°C for structurally similar amino-oxazole derivatives ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms and recrystallization in polar solvents (e.g., ethanol/water) to standardize purity .

Q. What strategies are effective in studying the compound’s reactivity under catalytic conditions (e.g., cross-coupling reactions)?

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can functionalize the aromatic ring. Pre-activate the chloro-substituent via ligand-assisted catalysis. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- In aqueous solutions (pH 7.4), the amino group may protonate, altering solubility. Use buffered DMSO (≤5% v/v) for in vitro studies to maintain stability. Solubility data in acetonitrile, methanol, or chloroform (e.g., >5 mg/mL in DMSO ) guide solvent selection.

Methodological Considerations

Q. What analytical workflows validate purity and identity in multi-step syntheses?

- Combine orthogonal methods:

- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns.

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles to detect hydrate/solvate forms .

Q. How can researchers address low yields in scale-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.